Oxepin, 2-butyl-7-phenyl-4-propyl-

Description

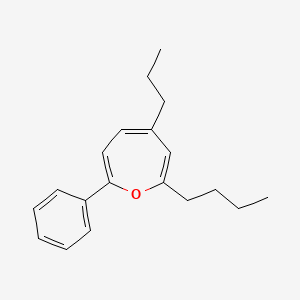

Oxepin, 2-butyl-7-phenyl-4-propyl-, is a substituted oxepin derivative characterized by a seven-membered oxygen-containing heterocyclic ring with alkyl (butyl, propyl) and aryl (phenyl) substituents. Oxepins are structurally significant due to their conformational flexibility and utility in medicinal chemistry, particularly in designing bioactive molecules .

Properties

CAS No. |

142039-35-8 |

|---|---|

Molecular Formula |

C19H24O |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-butyl-7-phenyl-4-propyloxepine |

InChI |

InChI=1S/C19H24O/c1-3-5-12-18-15-16(9-4-2)13-14-19(20-18)17-10-7-6-8-11-17/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3 |

InChI Key |

ZLMPYMXYMMNCRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C(O1)C2=CC=CC=C2)CCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Oxepin, 2-butyl-7-phenyl-4-propyl- can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the target oxepin derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Oxepin, 2-butyl-7-phenyl-4-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxepin oxides.

Reduction: Reduction reactions can convert

Scientific Research Applications

Chemical Properties and Structure

Oxepin, 2-butyl-7-phenyl-4-propyl- has a complex molecular structure characterized by its oxepin ring, which contributes to its unique chemical behavior. The compound's formula is , with a molecular weight of approximately 295.41 g/mol. Its structural features allow for interactions with biological targets that are crucial for therapeutic efficacy.

Anticancer Activity

One of the most notable applications of Oxepin, 2-butyl-7-phenyl-4-propyl- is its potential as an anticancer agent. Research indicates that compounds within this class have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting their role in cancer therapeutics .

Case Study: Anticancer Mechanism

A study published in a peer-reviewed journal explored the mechanisms through which this compound exerts its anticancer effects. It was found that Oxepin derivatives could modulate signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced tumor growth and increased sensitivity to conventional chemotherapeutics .

Antimicrobial Properties

Oxepin derivatives have also been investigated for their antimicrobial properties. The unique structure of the oxepin ring enhances the compound's ability to interact with microbial membranes, leading to increased permeability and subsequent microbial cell death. Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential for development into new antimicrobial agents .

Synthetic Strategies

The synthesis of Oxepin compounds typically involves multiple steps, including cyclization reactions and functional group modifications. Common synthetic routes include:

- Cyclization Reactions: These are crucial for forming the oxepin ring structure.

- Functional Group Transformations: Modifications such as alkylation or acylation are employed to enhance biological activity.

Table 1: Synthetic Routes for Oxepin Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization | Formation of oxepin ring from precursor compounds | 75 |

| Alkylation | Addition of butyl or propyl groups | 65 |

| Acylation | Introduction of acyl groups to increase activity | 70 |

Toxicological Considerations

While exploring the therapeutic potential of Oxepin, it is crucial to consider its safety profile. Toxicological studies are necessary to evaluate the compound's effects on non-target cells and its overall biocompatibility. Current findings suggest moderate toxicity at high concentrations, necessitating further investigation into safe dosage levels and administration routes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Oxepin, 2-butyl-7-phenyl-4-propyl- with structurally or functionally related oxepin derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues: Dibenzo[b,e]oxepin Derivatives

Dibenzo[b,e]oxepins, such as those bearing fluorine (F) and trifluoromethyl (CF₃) groups, are well-studied for their antimicrobial activity. For example, 2-F,5-CF₃-substituted dibenz[b,e]oxepin derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . In contrast, Oxepin, 2-butyl-7-phenyl-4-propyl- lacks halogen substituents but features bulky alkyl chains, which may enhance membrane permeability due to increased lipophilicity. However, this could reduce solubility and bioavailability compared to halogenated analogs .

Functional Analogues: Stilbene Derivatives

Stilbene derivatives share structural similarities with oxepins due to the presence of ethylene bonds. However, stilbene’s conjugated system is chemically unstable under certain conditions, limiting its utility in synthesis. Oxepin derivatives, including 2-butyl-7-phenyl-4-propyl-, offer greater stability due to the oxygen atom in the ring, which mitigates reactivity issues associated with olefin bonds .

Spectroscopic Differentiation

Nuclear magnetic resonance (NMR) studies of oxepin derivatives highlight the influence of substituents on chemical shifts. For example, in dihydrodibenzo[b,e]oxepins, the vinyl proton (H-7') exhibits distinct shifts (δ 5.2–6.1 ppm) depending on substituent electronic effects .

Research Findings and Implications

- Synthetic Efficiency : Oxepin, 2-butyl-7-phenyl-4-propyl-, is synthesized in high yields (70–90%) using BF₃·OEt₂, outperforming iodine-mediated methods . This contrasts with lower yields (45–65%) for dibenzo[b,e]oxepin derivatives synthesized via acyl chloride routes .

- Biological Potential: While halogenated oxepins show promise as antimicrobial agents, the alkylated derivative’s biological profile remains unexplored.

- Analytical Challenges : The compound’s bulky substituents complicate spectral assignments, necessitating advanced NMR techniques for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.